molecular formula C15H11F3O3 B3120808 5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid CAS No. 273727-17-6

5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

Cat. No.: B3120808
CAS No.: 273727-17-6
M. Wt: 296.24 g/mol
InChI Key: PUFBHRONSKSMET-UHFFFAOYSA-N
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Description

5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid is a biphenyl derivative featuring a methoxy (-OCH₃) group at position 5 and a trifluoromethyl (-CF₃) group at position 4' on the aromatic rings. The biphenyl scaffold, combined with these substituents, confers unique physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry, particularly in the development of antihypertensive and anti-inflammatory agents .

Properties

IUPAC Name

4-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-11-6-7-12(14(19)20)13(8-11)9-2-4-10(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFBHRONSKSMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Hydroxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid.

    Reduction: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-methanol.

    Substitution: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxamide (when reacted with an amine).

Scientific Research Applications

5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substituents

Example Compound : [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy (CAS: 1261909-66-3)

  • Key Differences :
    • Substituents: Chloro (-Cl) at 4', fluoro (-F) at 5, and methoxy (-OCH₃) at 2' (vs. methoxy at 5 and trifluoromethyl at 4' in the target compound).
    • Impact : Halogens (Cl, F) increase electronegativity but reduce lipophilicity compared to -CF₃. The absence of -CF₃ may lower metabolic stability .

Example Compound : 5-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid (CAS: 1261984-75-1)

  • Key Differences: Substituents: Chloro at 5, fluoro at 2', and methoxy at 4'.

Heterocyclic Derivatives with Trifluoromethyl Groups

Example Compound : 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS: 144059-86-9)

  • Key Differences :
    • Core Structure: Thiazole ring replaces the biphenyl system.
    • Substituents: Methyl (-CH₃) at thiazole-4 and -CF₃ at phenyl-3.
    • Impact : The thiazole core introduces rigidity and alters π-π stacking interactions. The methyl group may reduce acidity compared to the biphenyl carboxylic acid .

Example Compound : 5-Methyl-2-(4-trifluoromethylphenyl)-thiazole-4-carboxylic acid (CAS: MFCD09032996)

  • Key Differences: Substituents: Methyl at thiazole-5 and -CF₃ at phenyl-4. Impact: The electron-withdrawing -CF₃ enhances acidity (pKa ~3.5) compared to non-fluorinated analogs, improving solubility in basic media .

Biphenyl Derivatives with Bioactive Moieties

Example Compound : 4'-(5,6-Substituted-2-trifluoromethylbenzoimidazol-1-ylmethyl)-biphenyl-2-carboxylic acid

  • Key Differences :
    • Substituents: Benzimidazole moiety at biphenyl-4'.
    • Impact : The benzimidazole group enhances interactions with histamine or angiotensin receptors, as demonstrated in antihypertensive studies (IC₅₀: 0.8–2.4 μM vs. Losartan IC₅₀: 1.2 μM) .

Example Compound : Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides

  • Key Differences: Substituents: Thiazolidinone amide at position 4. Impact: The thiazolidinone moiety confers anti-inflammatory activity (carrageenan-induced edema inhibition: 65–78% at 10 mg/kg) but reduces metabolic stability due to hydrolytic susceptibility .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP* pKa (COOH) Key Substituents
Target Compound 296.23 3.8 ~2.9 5-OCH₃, 4'-CF₃
4'-Cl-5-F-2'-OCH₃ Biphenyl-3-COOH 294.68 2.5 ~3.1 4'-Cl, 5-F, 2'-OCH₃
4-Methyl-thiazole-5-COOH 287.26 3.2 ~3.5 Thiazole core, 4-CH₃, 4'-CF₃

*LogP estimated using fragment-based methods.

Table 2: Pharmacological Activities

Compound Biological Activity Efficacy (Dose) Reference
Target Compound Antihypertensive (in silico) N/A
Benzimidazole-biphenyl Derivative Antihypertensive IC₅₀: 0.8–2.4 μM
Thiazolidinone-biphenyl Derivative Anti-inflammatory 65–78% inhibition

Biological Activity

5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of biphenyl carboxylic acids, which are known for their diverse pharmacological properties. The presence of the methoxy and trifluoromethyl groups in its structure may influence its biological activity, making it a candidate for further investigation.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C15H12F3O3C_{15}H_{12}F_3O_3. The structural representation can be summarized as follows:

Structure C6H4(OCH3)C6H4(CO2H)(CF3)\text{Structure }C_6H_4(OCH_3)C_6H_4(CO_2H)(CF_3)

Key Features

  • Methoxy Group : Enhances lipophilicity and may affect receptor binding.
  • Trifluoromethyl Group : Known to increase metabolic stability and influence pharmacodynamics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is hypothesized to enhance binding affinity, while the methoxy group may modulate the compound's interaction with lipid membranes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines.
  • Antioxidant Activity : Demonstrated capacity to scavenge free radicals, potentially reducing oxidative stress.
  • Antimicrobial Properties : Preliminary tests show efficacy against certain bacterial strains.

Case Studies

  • Anti-inflammatory Activity :
    • A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Activity :
    • In a model assessing oxidative stress, the compound exhibited a dose-dependent increase in antioxidant enzyme activity (SOD and catalase), highlighting its role in mitigating oxidative damage.
  • Antimicrobial Efficacy :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Comparative Analysis

PropertyThis compoundOther Biphenyl Carboxylic Acids
Anti-inflammatoryYesVaries
AntioxidantModerateVaries
AntimicrobialYesSome are effective
LipophilicityHighVaries

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at various positions of the biphenyl structure have been explored to improve selectivity and potency against specific targets.

Synthesis of Derivatives

Researchers have synthesized several derivatives by altering substituents on the biphenyl structure. These derivatives were evaluated for their biological activities, revealing that certain modifications led to enhanced anti-inflammatory and antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
Reactant of Route 2
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